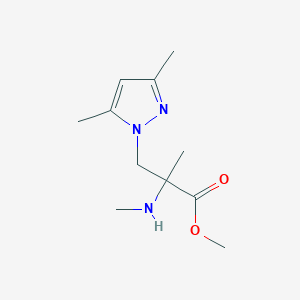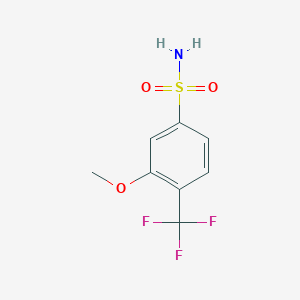![molecular formula C9H18N2O2S B15312090 9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is a complex organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound contains a combination of oxygen, sulfur, and nitrogen atoms within its spiro structure, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves multiple steps, typically starting with the preparation of the spiro skeleton. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent to introduce the thia (sulfur) component. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or sulfur atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler spiro compounds with fewer heteroatoms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, affecting processes like gene expression, signal transduction, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with variations in the heteroatoms (oxygen, sulfur, nitrogen) within the spiro structure.
Uniqueness
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is unique due to its specific combination of heteroatoms and the presence of a methylimino group. This gives it distinct chemical properties and reactivity compared to other spiro compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H18N2O2S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
9-methylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide |
InChI |
InChI=1S/C9H18N2O2S/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9/h11H,2-8H2,1H3 |
Clé InChI |
GQGSCQSKMXOQAW-UHFFFAOYSA-N |
SMILES canonique |
CN=S1(=O)CCC2(CC1)CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


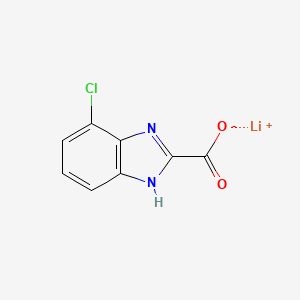
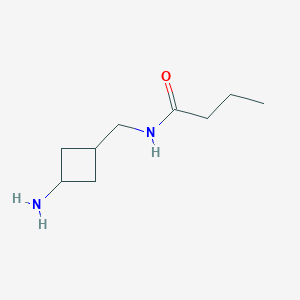

![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)
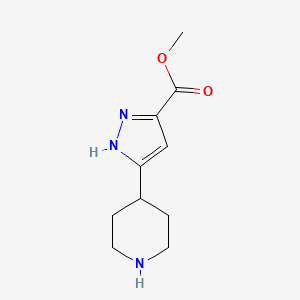
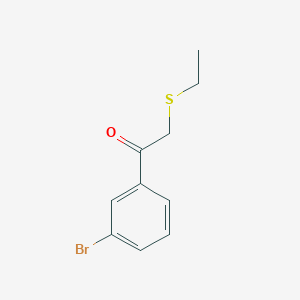
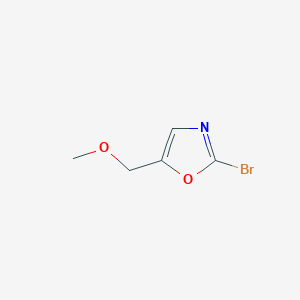
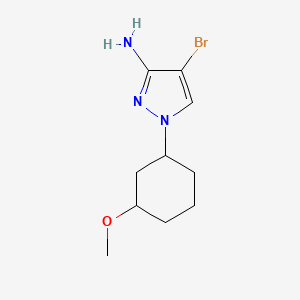
![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
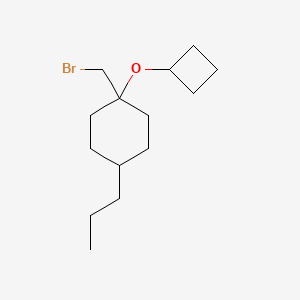
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)

